molecular formula C21H34O3 B12289718 4-Pregnen-3,17alpha, 20beta-triol

4-Pregnen-3,17alpha, 20beta-triol

Cat. No.: B12289718
M. Wt: 334.5 g/mol
InChI Key: HQTALZCXADTAOJ-UHFFFAOYSA-N
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Description

4-Pregnen-3,17alpha, 20beta-triol is a steroid compound with the molecular formula C21H34O3 and a molecular weight of 334.49 . It is a biochemical used primarily in proteomics research . This compound is known for its role in various biological processes and has been the subject of numerous scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pregnen-3,17alpha, 20beta-triol typically involves the reduction of 4-Pregnen-3,17alpha-dione using specific reagents and conditions. One common method includes the use of sodium borohydride (NaBH4) in methanol as a reducing agent. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4-Pregnen-3,17alpha, 20beta-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various steroid derivatives, such as 4-Pregnen-3,17alpha-dione and acetylated derivatives of this compound .

Scientific Research Applications

4-Pregnen-3,17alpha, 20beta-triol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pregnen-3,17alpha, 20beta-triol involves its interaction with specific molecular targets and pathways. The compound acts on steroid hormone receptors, modulating their activity and influencing various physiological processes. It is involved in the regulation of gene expression, protein synthesis, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation pattern at positions 3, 17alpha, and 20beta. This unique structure confers distinct biological activities and makes it a valuable compound for research in steroid chemistry and biology .

Properties

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,15-18,22-24H,4-11H2,1-3H3

InChI Key

HQTALZCXADTAOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C)O)O

Origin of Product

United States

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